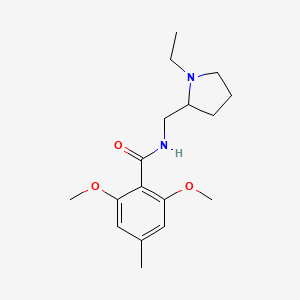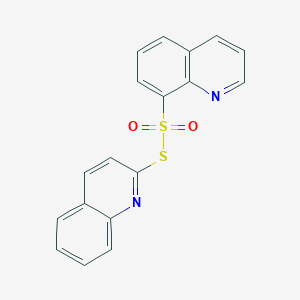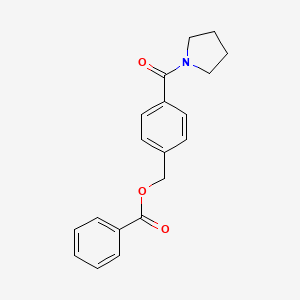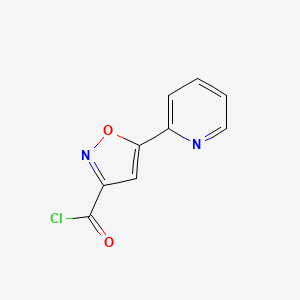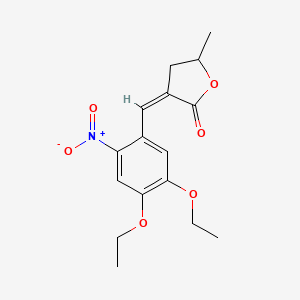
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of nitrobenzylidene derivatives This compound is characterized by the presence of a diethoxy-substituted nitrobenzylidene group attached to a methyldihydrofuranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 5-methyldihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(4,5-diamino-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby modulating their function.
類似化合物との比較
Similar Compounds
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
- 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its dimethoxy analogs.
特性
分子式 |
C16H19NO6 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C16H19NO6/c1-4-21-14-8-11(7-12-6-10(3)23-16(12)18)13(17(19)20)9-15(14)22-5-2/h7-10H,4-6H2,1-3H3/b12-7- |
InChIキー |
WTDITGZTCJUXEV-GHXNOFRVSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CC(OC2=O)C)[N+](=O)[O-])OCC |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=C2CC(OC2=O)C)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
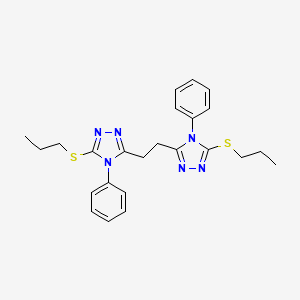
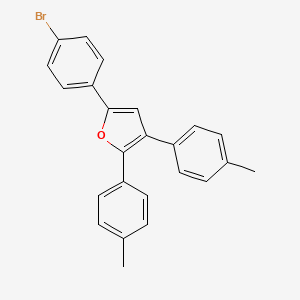
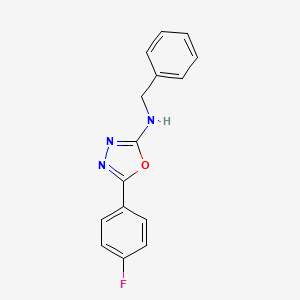
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
